3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one
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Overview
Description
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one is a complex organic compound that features a unique combination of structural motifs, including a benzo[d][1,3]dioxole ring, an oxadiazole ring, and a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, which can be synthesized through the reaction of catechol with methylene chloride in the presence of a base . The oxadiazole ring can be formed by cyclization reactions involving hydrazides and carboxylic acids . The final step involves the coupling of the benzo[d][1,3]dioxole and oxadiazole intermediates with the chromenone core under suitable conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole ring can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The ethoxy group on the chromenone core can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the benzo[d][1,3]dioxole ring can yield benzoquinones, while reduction of the oxadiazole ring can yield amines .
Scientific Research Applications
Mechanism of Action
The mechanism by which 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one exerts its effects involves multiple molecular targets and pathways. In cancer cells, it has been shown to induce apoptosis by causing cell cycle arrest and activating apoptotic pathways . The compound interacts with various proteins and enzymes involved in cell proliferation and survival, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzo[d][1,3]dioxole ring and have shown anticancer activity.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have similar structural motifs and have been studied for their antitumor activities.
Uniqueness
What sets 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one apart is its unique combination of structural motifs, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O6/c1-2-24-15-5-3-4-11-8-13(20(23)27-17(11)15)19-21-18(22-28-19)12-6-7-14-16(9-12)26-10-25-14/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUQRVCHKOUESB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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